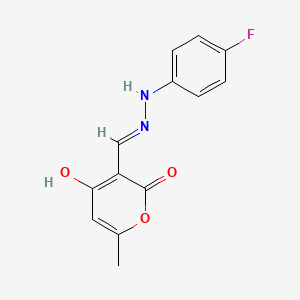

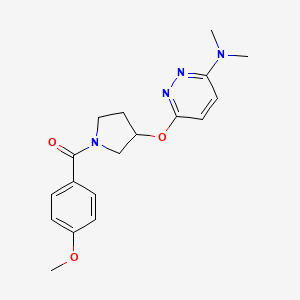

![molecular formula C12H15N3O2S B2367707 ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate CAS No. 320423-20-9](/img/structure/B2367707.png)

ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate” is a chemical compound1. However, there is limited information available about this specific compound.

Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate”. However, cyanoacrylate derivatives are known to be important intermediate precursors for the synthesis of different heterocyclic derivatives2.Molecular Structure Analysis

The molecular structure of “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate” is not explicitly mentioned in the search results. However, similar compounds such as ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate have been reported2.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate”.Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate” are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Adhesive Modification

- Scientific Field : Polymer Science

- Application Summary : Cyanoacrylate adhesives are widely used in technology and medicine due to their unique specific features . Different modification techniques are used to improve CA properties: introduction of cross-linking agents, comonomers, thickening and plasticizing agents, accelerators, stabilizers, and other additives .

- Methods of Application : Different amounts (5–5000 ppm) of citric, pyruvic, trimellitic, and other acids are introduced into CAs to improve impact strength . The modification of CAs with adducts of trifluoroacetic acid and epoxy compounds also allows improving the shock strength and the shear strength of the glue compounds, preserving a high curing rate and viability .

- Results or Outcomes : The modification techniques have resulted in enhanced shear strength and peel strength, impact strength, and thermal stability .

Inhibition of Mitochondrial Pyruvate Transport

- Scientific Field : Biochemistry

- Application Summary : (2 E)-2-cyano-3-phenylprop-2-enoate derivatives can act as inhibitors of mitochondrial pyruvate transport . Pyruvate is the key substance controlling the formation of diacetyl, acetaldehyde and acetate during alcoholic fermentation .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Polymerisation of Renewable Terpene (Meth)acrylates

- Scientific Field : Polymer Chemistry

- Application Summary : Terpenes are ideal candidates for sustainable polymer feedstocks, due to their natural abundance and availability from existing waste streams . A range of terpene(meth)acrylate monomers can be synthesised from the most commonly available terpenes (α-pinene, -pinenene and β limonene) and that these readily undergo radical polymerisation .

- Methods of Application : The synthesis of well-defined polymers and precise di- and multiblock copolymer architectures by use of RAFT control .

- Results or Outcomes : A very wide range of Tg values are observed for the terpene (meth)acrylate homopolymers, from −3 °C for poly (limonene acrylate), up to +168 °C for poly( -pinene methacrylate), and these are exploited to create renewably-sourced hard–soft block copolymers .

Forensic Applications

- Scientific Field : Forensic Science

- Application Summary : In forensics, cyanoacrylate ester has excellent non-destructive impressioning abilities, which are especially important when lifting fingerprints from delicate evidence items, or when the prints could not be lifted using traditional means such as fingerprinting powder .

- Methods of Application : The procedure involves heating the acrylate in a sealed chamber. Its fumes then react with deposited proteins that form into a white, stable, and clear print outlines .

- Results or Outcomes : The resulting prints could be used ‘as is’ or enhanced further by staining them with darker pigments .

Synthesis of Substituted Olefins

- Scientific Field : Organic Chemistry

- Application Summary : Cyanoacrylates can be used in the synthesis of substituted olefins . For instance, the condensation reaction of benzaldehyde with ethyl cyanoacetate in the presence of a nano-ZnO catalyst results in the formation of ethyl 2-cyano-3-phenylacrylate .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Production of Cyanoacrylate Glues

- Scientific Field : Industrial Chemistry

- Application Summary : Ethyl cyanoacrylate, a cyanoacrylate ester, is the main component of cyanoacrylate glues . It is a colorless liquid with low viscosity and a faint sweet smell in pure form .

- Methods of Application : Ethyl cyanoacrylate is prepared by the condensation of formaldehyde with ethyl cyanoacetate . This exothermic reaction affords the polymer, which is subsequently sintered, thermally “cracked” to give the monomer .

- Results or Outcomes : The resulting product is used in various applications, including as an adhesive in technology and medicine .

Safety And Hazards

There is no specific safety and hazard information available for “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate”.

Zukünftige Richtungen

There is no specific information available on the future directions of “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate”.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, you may want to consult a specialist or conduct further research.

Eigenschaften

IUPAC Name |

ethyl (E)-2-cyano-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-4-17-11(16)9(7-13)6-10-8-14-12(15(10)3)18-5-2/h6,8H,4-5H2,1-3H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXCUMMLHPRTFY-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CN=C(N1C)SCC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CN=C(N1C)SCC)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

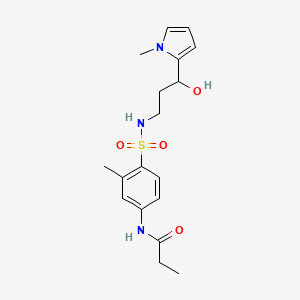

![N-(furan-2-ylmethyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2367624.png)

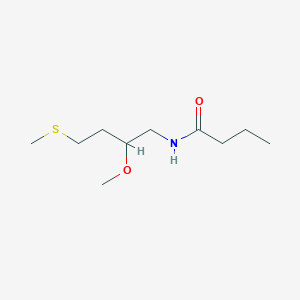

![4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}benzamide](/img/structure/B2367625.png)

![Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate](/img/structure/B2367629.png)

![Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2367633.png)

![N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2367636.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2367642.png)

![[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B2367645.png)